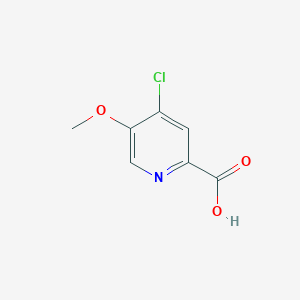

4-Chloro-5-methoxypicolinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-6-3-9-5(7(10)11)2-4(6)8/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBUUNZNBZYPNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-methoxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-chloro-5-methoxypicolinic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a two-step sequence, commencing with the regioselective chlorination of commercially available 5-methoxy-2-methylpyridine, followed by the oxidation of the methyl group to the corresponding carboxylic acid. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic route to facilitate its application in a laboratory setting.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process, as illustrated below. The pathway begins with the electrophilic chlorination of 5-methoxy-2-methylpyridine to introduce a chlorine atom at the C4 position of the pyridine ring. The resulting intermediate, 4-chloro-5-methoxy-2-methylpyridine, is then subjected to oxidation to convert the methyl group at the C2 position into a carboxylic acid, yielding the final product.

Figure 1: Proposed two-step synthesis pathway for this compound.

Step 1: Regioselective Chlorination of 5-Methoxy-2-methylpyridine

The initial step involves the selective introduction of a chlorine atom at the 4-position of the 5-methoxy-2-methylpyridine ring. N-Chlorosuccinimide (NCS) is a suitable reagent for this electrophilic aromatic substitution, offering milder reaction conditions compared to gaseous chlorine.[1][2] The methoxy group at the 5-position acts as an ortho-, para-director, while the pyridine nitrogen is a meta-director. This combination of directing effects favors the substitution at the 4-position.

Experimental Protocol

A detailed experimental protocol for the chlorination of a substituted pyridine using NCS is provided below. This protocol is adapted from established methods for the chlorination of electron-rich aromatic and heteroaromatic compounds.[1][3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methoxy-2-methylpyridine (1.0 eq.) in a suitable solvent such as acetonitrile or acetic acid.

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1-1.2 eq.) to the solution.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 55 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate (succinimide) forms, it can be removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-chloro-5-methoxy-2-methylpyridine.

Quantitative Data

The following table summarizes the typical quantitative data for the chlorination of an activated aromatic substrate, which can be used as a reference for the proposed reaction.

| Parameter | Value | Reference |

| Starting Material | 5-Methoxy-2-methylpyridine | - |

| Reagent | N-Chlorosuccinimide (NCS) | [1][3] |

| Molar Ratio (Substrate:NCS) | 1 : 1.1-1.2 | [3] |

| Solvent | Acetonitrile or Acetic Acid | [3] |

| Reaction Temperature | 25-55 °C | [3] |

| Reaction Time | 2-24 hours (monitor by TLC) | [1] |

| Typical Yield | 60-80% (estimated) | - |

Step 2: Oxidation of 4-Chloro-5-methoxy-2-methylpyridine

The second step of the synthesis involves the oxidation of the methyl group of 4-chloro-5-methoxy-2-methylpyridine to a carboxylic acid. Potassium permanganate (KMnO4) is a powerful oxidizing agent commonly used for the conversion of alkyl side chains on aromatic rings to carboxylic acids.[4][5][6]

Experimental Protocol

The following is a detailed experimental protocol for the oxidation of a 2-methylpyridine derivative to the corresponding picolinic acid using potassium permanganate. This protocol is based on well-established procedures for similar transformations.[6]

-

Reaction Setup: In a three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend 4-chloro-5-methoxy-2-methylpyridine (1.0 eq.) in water.

-

Reagent Addition: Prepare a solution of potassium permanganate (KMnO4) (approximately 3.0-4.0 eq.) in water. Heat the suspension of the starting material to reflux and add the KMnO4 solution dropwise over a period of 2-3 hours. The purple color of the permanganate should disappear as the reaction proceeds.

-

Reaction Monitoring: The reaction is typically complete when the purple color of the permanganate persists for an extended period. The progress can also be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the hot solution to remove the manganese dioxide precipitate. Wash the precipitate with hot water.

-

Isolation of Product: Combine the filtrate and washings and concentrate the solution under reduced pressure. Acidify the concentrated solution with an appropriate acid (e.g., hydrochloric acid) to precipitate the this compound.

-

Purification: The crude product can be collected by filtration, washed with cold water, and dried. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Quantitative Data

The table below provides typical quantitative data for the oxidation of a 2-methylpyridine to a picolinic acid.

| Parameter | Value | Reference |

| Starting Material | 4-Chloro-5-methoxy-2-methylpyridine | - |

| Reagent | Potassium Permanganate (KMnO4) | [6] |

| Molar Ratio (Substrate:KMnO4) | 1 : 3.0-4.0 | [6] |

| Solvent | Water | [6] |

| Reaction Temperature | Reflux (approx. 100 °C) | [6] |

| Reaction Time | 3-6 hours | [6] |

| Typical Yield | 50-70% (estimated) | - |

Logical Workflow Diagram

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.

Figure 2: Detailed experimental workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Intensified sonochemical degradation of 2-Picoline in combination with advanced oxidizing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-5-methoxypicolinic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 4-Chloro-5-methoxypicolinic acid (CAS No: 103878-33-7). Due to a lack of extensive experimentally derived data in publicly accessible literature, this document primarily presents computationally predicted values to offer insights into the compound's characteristics. These predictions are supplemented with detailed, generalized experimental protocols for the determination of these key parameters, providing a framework for laboratory investigation.

Core Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values have been computationally generated and should be considered as estimates pending experimental verification.

| Property | Value (Predicted) | Data Source |

| Molecular Formula | C₇H₆ClNO₃ | - |

| Molecular Weight | 187.58 g/mol | - |

| logP | 1.35 | Chemicalize |

| pKa (acidic) | 2.87 | Chemicalize |

| pKa (basic) | -1.53 | Chemicalize |

| Aqueous Solubility (logS) | -2.19 | Chemicalize |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Topological Polar Surface Area (TPSA) | 59.42 Ų | ChemScene |

Note: The logP value for a closely related isomer, 4-Methoxy-6-chloropicolinic acid (CAS No: 88912-21-4), has been calculated as 1.4418.[1]

Experimental Protocols

While specific experimental data for this compound is limited, the following are detailed, standard methodologies for the determination of its key physicochemical properties.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at different pH levels, affecting its solubility and biological activity. Potentiometric titration is a common and accurate method for its determination.[2]

Methodology:

-

Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is incrementally added to the analyte solution using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable technique for its measurement.

Methodology:

-

Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Dissolution of the Compound: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A measured volume of the compound-containing phase is mixed with a measured volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a predetermined period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The two phases are allowed to separate completely.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's bioavailability. The shake-flask method is a common approach to determine thermodynamic solubility.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Solubility Determination: The determined concentration represents the aqueous solubility of the compound at that specific temperature.

Visualizations

Physicochemical Property Determination Workflow

The following diagram illustrates a general experimental workflow for the characterization of the physicochemical properties of a novel chemical entity like this compound.

Caption: General workflow for the synthesis, purification, and physicochemical characterization of a novel compound.

Logical Relationship in Drug Discovery

This diagram illustrates the logical progression from identifying a lead compound to its initial physicochemical profiling, a critical phase in early drug development.

Caption: Logical flow from lead compound identification to key physicochemical profiling in drug discovery.

References

An In-depth Technical Guide to 4-Chloro-5-methoxypicolinic Acid

CAS Number: 103878-33-7

This technical guide provides a comprehensive overview of 4-Chloro-5-methoxypicolinic acid, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited publicly available data specifically for this compound, this guide also includes general methodologies and contextual information based on the broader class of picolinic acids to provide a framework for its potential synthesis, study, and application.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its basic chemical properties based on information from chemical suppliers.[1] Spectroscopic data such as NMR, HPLC, and LC-MS may be available upon request from commercial vendors.[2]

| Property | Value | Source |

| CAS Number | 103878-33-7 | [1] |

| Molecular Formula | C₇H₆ClNO₃ | [1] |

| Molecular Weight | 187.58 g/mol | [1] |

| SMILES | O=C(O)C1=NC=C(OC)C(Cl)=C1 | [1] |

| MDL Number | MFCD13189004 | [1] |

Synthesis and Experimental Protocols

General Experimental Workflow for Synthesis and Derivatization

Caption: A generalized workflow for the synthesis, derivatization, and screening of picolinic acid derivatives.

General Protocol for the Oxidation of a Substituted 2-Methylpyridine

This protocol is a generalized procedure and has not been specifically validated for this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting substituted 2-methylpyridine in an appropriate solvent (e.g., water or a pyridine/water mixture).

-

Oxidation: Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄), in portions to the stirred solution. The reaction is often exothermic and may require cooling to control the temperature.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture and quench any excess oxidizing agent (e.g., with a small amount of ethanol). Filter the mixture to remove the manganese dioxide byproduct.

-

Isolation and Purification: Acidify the filtrate with an appropriate acid (e.g., HCl) to precipitate the picolinic acid. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent system.

Biological Activity and Potential Applications

While there is no specific biological activity reported for this compound, the picolinic acid scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[3]

Picolinic acid and its derivatives have been investigated for a wide range of therapeutic applications, including as:

-

Enzyme Inhibitors: The pyridine ring and the carboxylic acid functional group can interact with the active sites of various enzymes.[4][5]

-

Anticancer Agents: Some picolinic acid derivatives have shown potential in cancer therapy. For instance, a complex molecule containing a 4-methoxypyridine-2-carboxylic acid moiety has been identified as an inhibitor of the monocarboxylate transporter 4 (MCT4), which is involved in cancer cell metabolism.[6]

-

Antimicrobial Agents: Certain derivatives have demonstrated antibacterial and antifungal properties.[7][8]

-

Herbicides: Substituted picolinic acids have been developed as synthetic auxin herbicides.

The logical relationship for the therapeutic potential of picolinic acid derivatives can be visualized as follows:

Caption: Logical relationship of the picolinic acid scaffold to biological activity.

Conclusion

This compound is a chemical compound with potential applications in drug discovery and materials science, stemming from the established importance of the picolinic acid scaffold. While specific data on its synthesis and biological activity are scarce in the public domain, this guide provides a framework for its investigation based on general principles of picolinic acid chemistry. Further research is warranted to fully elucidate the properties and potential applications of this particular molecule. Researchers are encouraged to consult commercial suppliers for analytical data and to adapt general synthetic methodologies for its preparation and subsequent study.

References

- 1. appchemical.com [appchemical.com]

- 2. 103878-33-7|this compound|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigating spectrum of biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-5-methoxypicolinic Acid: Molecular Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-methoxypicolinic acid, a substituted pyridine carboxylic acid, belongs to a class of compounds that has garnered significant interest in agrochemical and pharmaceutical research. Picolinic acid derivatives are known for their diverse biological activities, most notably as synthetic auxin herbicides. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a putative synthesis protocol, and the likely biological mechanism of action of this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel bioactive molecules.

Molecular Structure and Chemical Properties

This compound is a heterocyclic aromatic compound with a picolinic acid core. The pyridine ring is substituted with a chlorine atom at the 4-position and a methoxy group at the 5-position. The carboxylic acid group is located at the 2-position of the pyridine ring.

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 103878-33-7 | [1] |

| Molecular Formula | C₇H₆ClNO₃ | [1] |

| Molecular Weight | 187.58 g/mol | [1] |

| SMILES | O=C(O)C1=NC=C(OC)C(Cl)=C1 | [1] |

| IUPAC Name | This compound |

Synthesis and Experimental Protocols

Putative Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Step 1 - Methoxylation

Objective: To synthesize 4-chloro-5-methoxy-2-methylpyridine from 4,5-dichloro-2-methylpyridine.

Materials:

-

4,5-dichloro-2-methylpyridine

-

Sodium methoxide

-

Anhydrous methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a dry round-bottom flask, dissolve 4,5-dichloro-2-methylpyridine in anhydrous methanol.

-

Add sodium methoxide (typically 1.1 to 1.5 equivalents) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Resuspend the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield 4-chloro-5-methoxy-2-methylpyridine.

Experimental Protocol: Step 2 - Oxidation

Objective: To synthesize this compound by oxidizing the methyl group of 4-chloro-5-methoxy-2-methylpyridine.

Materials:

-

4-chloro-5-methoxy-2-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Water

-

Sodium bisulfite (NaHSO₃) or Oxalic acid

-

Hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

Suspend 4-chloro-5-methoxy-2-methylpyridine in water in a round-bottom flask.

-

Heat the mixture with stirring.

-

Slowly add a solution of potassium permanganate in water portion-wise to the heated suspension.

-

Maintain the reaction at an elevated temperature and monitor for the disappearance of the purple color of the permanganate.

-

After the reaction is complete, cool the mixture and filter off the manganese dioxide (MnO₂) precipitate.

-

If necessary, decolorize the filtrate by adding a small amount of sodium bisulfite or oxalic acid.

-

Acidify the clear filtrate with hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain this compound.

Biological Activity and Signaling Pathway

Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[2] These compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death. The primary mode of action is through their interaction with the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[2]

Binding of the synthetic auxin to the TIR1/AFB receptor promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors allows for the expression of auxin-responsive genes, leading to the herbicidal effects.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound as a synthetic auxin herbicide.

Caption: Proposed mechanism of action of this compound.

Conclusion

This compound is a molecule of interest with potential applications in the agrochemical industry. This guide has provided a detailed overview of its molecular structure, properties, a plausible synthetic route with experimental considerations, and its likely mechanism of action as a synthetic auxin herbicide. The information compiled here serves as a foundational resource for further research and development of this and related picolinic acid derivatives. Future studies should focus on the validation of the proposed synthetic pathway, comprehensive spectroscopic characterization, and in-depth biological evaluation to fully elucidate its potential.

References

Biological Activity of 4-Chloro-5-methoxypicolinic Acid Derivatives: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives have garnered significant attention in agrochemical and pharmaceutical research due to their diverse biological activities. This technical guide focuses on the biological activities of 4-Chloro-5-methoxypicolinic acid and its structurally related derivatives. The primary biological activity associated with this class of compounds is herbicidal, functioning as synthetic auxins. However, research also indicates potential for antifungal, insecticidal, and other pharmacological applications. This document provides a comprehensive overview of the current understanding of these activities, including quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

Herbicidal Activity

The most extensively documented biological activity of picolinic acid derivatives is their herbicidal effect, particularly against broadleaf weeds. These compounds are classified as synthetic auxin herbicides, mimicking the natural plant hormone auxin to induce phytotoxicity.

Mechanism of Action: Synthetic Auxins

This compound derivatives, like other picolinic acid herbicides, exert their effects by disrupting normal plant growth processes regulated by auxin. The proposed mechanism of action involves the following key steps:

-

Binding to Auxin Receptors: The herbicide molecule binds to the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin receptors. Specifically, the AFB5 receptor has been identified as a key target for picolinic acid herbicides[1].

-

Formation of a Co-receptor Complex: This binding event stabilizes the interaction between the TIR1/AFB receptor and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein.

-

Ubiquitination and Degradation of Aux/IAA Repressors: The formation of this co-receptor complex leads to the polyubiquitination of the Aux/IAA repressor by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

-

Derepression of Auxin-Responsive Genes: The ubiquitinated Aux/IAA repressor is subsequently targeted for degradation by the 26S proteasome. The removal of this repressor allows for the transcription of auxin-responsive genes.

-

Uncontrolled Growth and Plant Death: The continuous and unregulated expression of these genes leads to a cascade of physiological disruptions, including epinastic growth, stem twisting, and ultimately, plant death.

Some studies on related 6-indazolyl-2-picolinic acids suggest a partially different mode of action, where the compounds induce the up-regulation of genes related to ethylene and abscisic acid (ABA) production, leading to rapid plant death[2].

Quantitative Data on Herbicidal Activity

The herbicidal efficacy of picolinic acid derivatives is typically quantified by measuring the inhibition of plant growth, often using model organisms like Arabidopsis thaliana. The half-maximal inhibitory concentration (IC50) and effective dose (ED50) are common metrics.

| Compound Class/Derivative | Test Organism | Activity Metric | Value | Reference |

| 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acids | Arabidopsis thaliana | IC50 (Root Growth) | As low as 1/45th of halauxifen-methyl | [1] |

| 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids | Arabidopsis thaliana | Root Growth Inhibition | 78.4% at 0.5 µmol/L (Compound S202) | [3][4] |

| 6-Indazolyl-2-picolinic Acids | Arabidopsis thaliana | Root Growth Inhibition | Better than picloram at 25 and 50 µM | [2][5] |

| 6-Indazolyl-2-picolinic Acids | Brassica napus, Abutilon theophrasti | Root Growth Inhibition | Greater than picloram at 10 µM (Compound 5a) | [5] |

| 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acids | Broadleaf Weeds | Post-emergence Activity | Better than picloram at 300 g/ha (Compound V-8) | [1] |

Antifungal Activity

Several studies have highlighted the antifungal properties of picolinic acid and its derivatives.

Mechanism of Antifungal Action

The antifungal mechanism of picolinic acid derivatives is not as well-defined as their herbicidal action. However, some proposed mechanisms include:

-

Inhibition of Mitochondrial Electron Transport: The antifungal antibiotic UK-2A, which contains a picolinic acid moiety, inhibits the cytochrome bc1 complex at the Qi site, disrupting mitochondrial respiration[6].

-

Induction of Apoptosis: Dipicolinic acid has been shown to induce apoptosis in the canker pathogen Valsa pyri[7].

-

Metal Chelation: Picolinic acid is a known chelator of transition metals. This activity can inhibit the function of metalloenzymes essential for fungal growth and sporulation, such as aconitase[8].

Quantitative Data on Antifungal Activity

| Compound Class/Derivative | Fungal Species | Activity Metric | Value | Reference |

| Chloro-substituted picolinamides | Rhizoctonia solani | ED50 | 29.08 µg/mL | [9] |

| Chloro-substituted picolinamides | Alternaria alternata | ED50 | 33.90 µg/mL | [9] |

| UK-2A Analogs | Zymoseptoria tritici | IC50 (Qi site inhibition) | 1.55 - 3.3 nM | [6] |

| Dipicolinic Acid | Valsa pyri | Complete Mycelial Growth Inhibition | 5 mM | [7] |

| Picolinic Acid | Pyricularia oryzae | Reduction in Blast Severity | 59% reduction at 0.1 mg/mL | [10] |

Other Biological Activities

While herbicidal and antifungal activities are the most prominent, derivatives of picolinic acid have been investigated for other potential applications.

-

Insecticidal Activity: Dipicolinic acid isolated from the entomopathogenic fungus Paecilomyces fumosoroseus has demonstrated insecticidal activity against whitefly nymphs[11].

-

Pharmacological Activities: Various picolinic acid derivatives have been reported to exhibit a wide range of pharmacological effects, including antiviral, antiepileptic, antibacterial, antioxidant, and antihypertensive properties[12].

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of the biological activities of novel chemical entities. Below are representative protocols for assessing the herbicidal and antifungal activities of this compound derivatives.

Herbicidal Activity: Arabidopsis thaliana Root Growth Inhibition Assay

This in vitro assay is a standard method for the primary screening of compounds with potential herbicidal activity, particularly those with an auxin-like mode of action.

Methodology:

-

Media Preparation: A sterile Murashige and Skoog (MS) growth medium containing 0.8% agar is prepared.

-

Compound Incorporation: The test derivatives of this compound are dissolved in a suitable solvent (e.g., DMSO) and added to the molten agar medium at various concentrations (e.g., ranging from 0.1 µM to 100 µM). A solvent control is also prepared.

-

Plating: The medium is poured into sterile petri dishes and allowed to solidify.

-

Seed Sterilization and Sowing: Arabidopsis thaliana seeds are surface-sterilized and sown on the surface of the agar.

-

Stratification: The plates are kept at 4°C in the dark for 2-3 days to synchronize germination.

-

Incubation: The plates are then placed vertically in a controlled environment growth chamber (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

-

Data Collection: After a defined period (e.g., 7-10 days), the length of the primary root of the seedlings is measured.

-

Data Analysis: The percentage of root growth inhibition is calculated relative to the solvent control. The IC50 value, the concentration at which 50% of root growth is inhibited, is then determined.

Antifungal Activity: Mycelial Growth Inhibition Assay

This assay is used to determine the fungistatic or fungicidal activity of compounds against filamentous fungi.

Methodology:

-

Media Preparation: A suitable fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

-

Compound Incorporation: The test compounds are dissolved in a solvent and added to the molten PDA at various concentrations. The amended medium is then poured into petri dishes.

-

Inoculation: A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the edge of an actively growing culture of the target fungus and placed in the center of the treatment and control plates.

-

Incubation: The plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

-

Data Collection: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Data Analysis: The percentage of mycelial growth inhibition is calculated, and the ED50 (effective dose for 50% inhibition) is determined using probit analysis[9].

Conclusion

Derivatives of this compound represent a promising class of compounds with significant biological activities, most notably as synthetic auxin herbicides. The detailed understanding of their mechanism of action provides a solid foundation for the rational design of new, more potent, and selective herbicides. Furthermore, the emerging evidence of their antifungal and other pharmacological properties suggests that the potential applications of this chemical scaffold may extend beyond agriculture. Further research is warranted to fully explore the structure-activity relationships and to optimize the efficacy and safety profiles of these compounds for various applications. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this important class of molecules.

References

- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids | MDPI [mdpi.com]

- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. I. Impact of picolinamide ring replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Antifungal Mechanism of Dipicolinic Acid and Its Efficacy for the Biocontrol of Pear Valsa Canker [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. scialert.net [scialert.net]

- 10. Picolinic acid spray stimulates the antioxidative metabolism and minimizes impairments on photosynthesis on wheat leaves infected by Pyricularia oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation of dipicolinic acid as an insecticidal toxin from Paecilomyces fumosoroseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijirt.org [ijirt.org]

An In-depth Technical Guide to 4-Chloro-5-methoxypicolinic Acid and its Analogs as Synthetic Auxin Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted picolinic acids represent a significant class of synthetic auxins, a cornerstone of modern herbicide development. This technical guide provides a comprehensive overview of 4-Chloro-5-methoxypicolinic acid and its structurally related analogs, focusing on their chemical properties, synthesis, mechanism of action as plant growth regulators, and methods for their biological evaluation. By mimicking the natural plant hormone auxin, these compounds induce unregulated growth, ultimately leading to plant death. This document details the current understanding of their interaction with the auxin signaling pathway, particularly their binding to the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1)/AUXIN SIGNALING F-BOX (AFB) family of co-receptors, with a notable specificity for AFB5. Detailed experimental protocols for synthesis and herbicidal bioassays are provided to facilitate further research and development in this area.

Introduction

Picolinic acid derivatives are a well-established class of herbicides that function as synthetic auxins. These compounds mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), but their synthetic nature makes them resistant to the plant's natural degradation pathways. This leads to a persistent stimulation of auxin-responsive genes, causing uncontrolled and disorganized cell division and elongation, ultimately resulting in plant death.

This compound is a representative member of this class. Its structure, featuring a substituted pyridine ring, is a key determinant of its biological activity. The exploration of its analogs, through modification of substituents on the picolinic acid core, has been a fertile area of research for the development of new herbicides with improved efficacy, selectivity, and environmental profiles. Prominent commercial examples of picolinic acid herbicides include picloram and aminopyralid, which are widely used for broadleaf weed control.

This guide will delve into the technical details of this compound and its analogs, providing researchers with the necessary information to understand their properties and to design and execute further studies.

Chemical Properties and Analogs

The core structure of the compounds discussed herein is picolinic acid (pyridine-2-carboxylic acid). The biological activity of these molecules is highly dependent on the nature and position of substituents on the pyridine ring.

Core Compound:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 103878-33-7 | C7H6ClNO3 | 187.58 |

Key Analogs:

The following table presents a selection of important analogs of this compound, highlighting the structural diversity within this class of compounds.

| Analog Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| Picloram | 1918-02-1 | C6H3Cl3N2O2 | 241.46 | 4-amino, 3,5,6-trichloro substituted |

| Aminopyralid | 150114-71-9 | C6H5Cl2N3O2 | 222.03 | 4-amino, 3,6-dichloro substituted |

| 4-Amino-3,5-dichloro-6-(aryl)-2-picolinic acids | Varies | Varies | Varies | 6-aryl substituted aminopicolinic acids |

| 4-Methoxy-6-chloropicolinic acid | 88912-21-4 | C7H6ClNO3 | 187.58 | Isomer of the core compound |

| 4-Chloropicolinic acid | 5470-22-4 | C6H4ClNO2 | 157.55 | Lacks the methoxy group |

Mechanism of Action: The Synthetic Auxin Signaling Pathway

The herbicidal activity of this compound and its analogs stems from their ability to act as potent mimics of the natural plant hormone auxin. They hijack the plant's auxin signaling pathway, leading to a cascade of events that culminates in phytotoxicity.

The key steps in the signaling pathway are as follows:

-

Perception: Synthetic auxins, like their natural counterpart IAA, are perceived by a family of F-box proteins known as TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins.

-

Co-receptor Complex Formation: The binding of the auxin molecule acts as a "molecular glue," promoting the formation of a co-receptor complex between the TIR1/AFB protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein.

-

Ubiquitination: The formation of this complex targets the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component.

-

Proteasomal Degradation: The ubiquitinated Aux/IAA protein is subsequently degraded by the 26S proteasome.

-

Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes.

-

Uncontrolled Growth: The constitutive activation of these genes leads to the overproduction of proteins involved in cell division and elongation, resulting in epinasty (twisting of stems and petioles), leaf cupping, and ultimately, the death of the plant.

Notably, studies have shown that picolinate-based herbicides, including analogs of this compound, exhibit a preferential binding to the AFB5 member of the TIR1/AFB family.[1][2][3] This specificity may contribute to their particular herbicidal profile.

Caption: Synthetic auxin signaling pathway.

Quantitative Data: Herbicidal Activity

The herbicidal efficacy of picolinic acid analogs is typically quantified by determining the half-maximal inhibitory concentration (IC50) in root growth inhibition assays, often using the model plant Arabidopsis thaliana. The following table summarizes the IC50 values for a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid analogs, demonstrating the impact of substitution at the 6-position on herbicidal activity.[1][2]

| Compound ID | R1 | R2 | IC50 (µM) for A. thaliana Root Growth Inhibition |

| V-1 | -CH3 | 4-CH3 | 0.11 ± 0.01 |

| V-2 | -CHF2 | 4-CH3 | 0.03 ± 0.00 |

| V-3 | -CF3 | 4-CH3 | 0.16 ± 0.01 |

| V-4 | -CH3 | 4-F | 0.14 ± 0.01 |

| V-5 | -CHF2 | 4-F | 0.04 ± 0.00 |

| V-6 | -CF3 | 4-F | 0.05 ± 0.00 |

| V-7 | -CH3 | 4-Cl | 0.02 ± 0.00 |

| V-8 | -CHF2 | 4-Cl | 0.03 ± 0.00 |

| V-9 | -CF3 | 4-Cl | 0.03 ± 0.00 |

| V-10 | -CH3 | 3-Cl | 0.08 ± 0.01 |

| V-11 | -CHF2 | 3-Cl | 0.04 ± 0.00 |

| V-12 | -CF3 | 3-Cl | 0.05 ± 0.00 |

| Picloram | - | - | 1.12 ± 0.07 |

| Halauxifen-methyl | - | - | 0.98 ± 0.05 |

Data extracted from Feng, et al. (2023).[1][2]

Structure-Activity Relationship (SAR) Insights:

-

Substitution at the 6-position: The introduction of a substituted pyrazolyl ring at the 6-position of the picolinic acid core generally leads to a significant increase in herbicidal activity compared to picloram.[1][2]

-

Substitution on the pyrazolyl ring:

-

Electron-withdrawing groups (e.g., -CHF2, -CF3) at the R1 position of the pyrazole often enhance activity.

-

The nature and position of the substituent on the aryl ring (R2) also modulate activity, with chloro and fluoro substitutions often being favorable.

-

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative picolinic acid analog and for conducting a standard herbicidal bioassay.

Synthesis of a 4-Amino-3,5-dichloro-6-(aryl)-2-picolinic Acid Analog

The following is a generalized procedure based on synthetic routes reported in the literature for similar compounds.[1][2]

Caption: General synthesis workflow.

Step 1: Suzuki Coupling

-

To a solution of 4-amino-3,5,6-trichloropicolinonitrile (1.0 eq) in a suitable solvent such as 1,4-dioxane and water is added the corresponding arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq), and a base (e.g., K2CO3, 3.0 eq).

-

The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the 4-amino-3,5-dichloro-6-(aryl)picolinonitrile intermediate.

Step 2: Hydrolysis

-

The 4-amino-3,5-dichloro-6-(aryl)picolinonitrile intermediate (1.0 eq) is dissolved in a mixture of a suitable alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., NaOH or KOH).

-

The reaction mixture is heated to reflux and stirred for several hours until the hydrolysis is complete, as monitored by TLC or LC-MS.

-

The mixture is then cooled, and the alcohol is removed under reduced pressure.

-

The aqueous residue is diluted with water and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

-

The solid product is collected by filtration, washed with water, and dried to yield the final 4-amino-3,5-dichloro-6-(aryl)-2-picolinic acid.

Arabidopsis thaliana Root Growth Inhibition Bioassay

This protocol describes a standard method for evaluating the herbicidal activity of picolinic acid derivatives by measuring their effect on the root growth of Arabidopsis thaliana seedlings.

Caption: Root growth inhibition bioassay workflow.

-

Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). A series of dilutions are then made to achieve the desired final concentrations in the growth medium.

-

Plating: Arabidopsis thaliana (e.g., ecotype Columbia-0) seeds are surface-sterilized and sown on Murashige and Skoog (MS) agar medium supplemented with the test compound at various concentrations. Control plates containing the solvent (DMSO) at the same concentration used for the test compounds should also be prepared.

-

Stratification and Germination: The plates are stratified at 4 °C for 2-3 days in the dark to synchronize germination. Subsequently, the plates are transferred to a growth chamber and oriented vertically to allow for root growth along the surface of the agar.

-

Incubation: The plates are incubated under controlled conditions (e.g., 22 °C with a 16-hour light/8-hour dark photoperiod) for a specified period, typically 5-7 days.

-

Data Collection: After the incubation period, the plates are scanned, and the primary root length of each seedling is measured using image analysis software (e.g., ImageJ).

-

Data Analysis: The root growth inhibition for each concentration is calculated relative to the control. The IC50 value, the concentration of the compound that causes 50% inhibition of root growth, is then determined by fitting the dose-response data to a suitable model using statistical software.

Conclusion

This compound and its analogs are a significant class of synthetic auxin herbicides with a well-defined mechanism of action involving the TIR1/AFB auxin signaling pathway. The extensive research into their structure-activity relationships has led to the development of highly potent herbicidal agents. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this chemical class. Future research may focus on elucidating the precise herbicidal activity of this compound, discovering novel analogs with enhanced efficacy and selectivity, and further characterizing their interactions with the plant's molecular machinery.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides | Semantic Scholar [semanticscholar.org]

- 3. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 4-Chloro-5-methoxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methoxypicolinic acid, a substituted pyridine derivative, is a compound of interest in medicinal chemistry and drug discovery. Its structural features, including a carboxylic acid group, a chloro substituent, and a methoxy group on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules with potential biological activity. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides a summary of the available spectroscopic data for this compound (CAS No: 103878-33-7; Molecular Formula: C₇H₆ClNO₃).

While specific experimental data from a single comprehensive source is not publicly available, this guide compiles and presents the expected spectroscopic characteristics based on the analysis of its structural analogues and general principles of spectroscopy.

Data Presentation

The following tables summarize the anticipated spectroscopic data for this compound. This data is predictive and intended to serve as a reference for researchers in the analysis of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| ¹H NMR (Proton) | ¹³C NMR (Carbon) |

| Chemical Shift (δ, ppm) | Assignment |

| ~8.5 - 8.7 (s, 1H) | H-6 (Pyridine) |

| ~8.0 - 8.2 (s, 1H) | H-3 (Pyridine) |

| ~4.0 (s, 3H) | -OCH₃ (Methoxy) |

| ~12.0 - 13.0 (br s, 1H) | -COOH (Carboxylic Acid) |

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong |

| ~1700-1725 | C=O stretch (Carboxylic Acid) | Strong |

| ~1550-1600 | C=C and C=N stretch (Pyridine Ring) | Medium-Strong |

| ~1250-1300 | C-O stretch (Aryl Ether) | Strong |

| ~1000-1100 | C-O stretch (Aryl Ether) | Strong |

| ~700-850 | C-Cl stretch | Medium-Strong |

Table 3: Mass Spectrometry (MS) Data (Predicted)

| Technique | Expected m/z Value | Interpretation |

| Electrospray Ionization (ESI) | [M-H]⁻ ≈ 186.0 | Deprotonated molecule (loss of carboxylic proton) |

| [M+H]⁺ ≈ 188.0 | Protonated molecule | |

| [M+Na]⁺ ≈ 210.0 | Sodium adduct |

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most common and straightforward method. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

-

Data Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion. Analyze the isotopic pattern, which will be characteristic due to the presence of a chlorine atom.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel or synthesized chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

An In-depth Technical Guide to 4-Chloro-5-methoxypicolinic acid: Discovery, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-methoxypicolinic acid, a substituted pyridine derivative, has a history rooted in its utility as a chemical intermediate. While not as extensively studied as some other picolinic acid analogs, its structural features suggest potential applications in agrochemicals and medicinal chemistry. This technical guide provides a comprehensive overview of the known information regarding its discovery, a detailed plausible synthesis protocol based on related compounds, its physicochemical properties, and a discussion of its potential biological significance, particularly in the context of synthetic auxin herbicides.

Introduction and Historical Context

The discovery of this compound is not marked by a singular seminal publication but rather appears in the chemical literature as a useful synthetic intermediate. An early mention of its acid chloride derivative, this compound chloride, can be found in a 1958 issue of The Journal of Organic Chemistry, indicating its existence and synthesis by that time[1]. Further documentation appears in the comprehensive series "Chemistry Of Heterocyclic Compounds," which describes the conversion of 4-hydroxy-5-methoxypicolinic acid to this compound chloride, highlighting its role as a building block in the synthesis of more complex molecules[2].

Picolinic acids, as a class, gained significant attention in the mid-20th century with the discovery of their potent herbicidal properties. The development of compounds like Picloram in the 1960s established picolinic acids as a major class of synthetic auxin herbicides[3]. This historical context provides a primary lens through which the potential applications of this compound can be viewed.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 103878-33-7 | [4] |

| Molecular Formula | C₇H₆ClNO₃ | [4] |

| Molecular Weight | 187.58 g/mol | [4] |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as methanol, DMSO |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step 1: Hydrolysis of 4-Hydroxy-5-methoxypicolinonitrile to 4-Hydroxy-5-methoxypicolinic acid

Principle: This step involves the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.

Experimental Protocol:

-

To a solution of 4-hydroxy-5-methoxypicolinonitrile (1.0 eq) in a suitable solvent such as a mixture of water and a high-boiling point alcohol (e.g., ethylene glycol), add a strong acid catalyst such as concentrated sulfuric acid (e.g., 2-3 eq).

-

Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 4-hydroxy-5-methoxypicolinic acid.

Step 2: Chlorination of 4-Hydroxy-5-methoxypicolinic acid to this compound

Principle: This step involves the conversion of the hydroxyl group at the 4-position of the pyridine ring to a chloro group using a chlorinating agent. The carboxylic acid may also be converted to the acid chloride in this step, followed by hydrolysis back to the carboxylic acid during workup.

Experimental Protocol:

-

Suspend 4-hydroxy-5-methoxypicolinic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approximately 80 °C) and stir until the reaction is complete, as monitored by TLC or HPLC.

-

Carefully quench the reaction mixture by slowly adding it to ice-water. This will hydrolyze the intermediate acid chloride to the desired carboxylic acid.

-

The product will precipitate out of the aqueous solution. Filter the solid, wash thoroughly with water to remove any residual acid, and dry under vacuum to obtain this compound.

Spectroscopic Data

While a complete, published set of spectroscopic data for this compound is not available, the following table summarizes expected characteristic peaks based on its structure and data from analogous compounds.

| Spectroscopy | Expected Characteristic Peaks |

| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Carbons of the pyridine ring (with the carbon attached to the chlorine showing a characteristic shift), the methoxy carbon, and the carboxylic acid carbonyl carbon. |

| Infrared (IR) | A broad O-H stretch for the carboxylic acid, C=O stretch for the carbonyl group, C-O stretch for the methoxy group, and C-Cl stretch. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight (187.58 g/mol ) and characteristic fragmentation patterns. |

Potential Biological Activity and Signaling Pathways

Given the extensive history of picolinic acid derivatives as synthetic auxin herbicides, it is highly probable that this compound would exhibit similar biological activity.

Mechanism of Action as a Synthetic Auxin Herbicide

Synthetic auxin herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing plant death[3][5]. The primary target of picolinic acid-based herbicides is the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors[6].

The proposed signaling pathway is as follows:

-

Binding to the AFB5 Receptor: The picolinic acid derivative enters the plant cell and binds to the auxin co-receptor, specifically the AFB5 protein[6][7].

-

Formation of a Co-receptor Complex: This binding event stabilizes the interaction between the SCF (SKP1-Cullin-F-box) E3 ubiquitin ligase complex and Aux/IAA transcriptional repressor proteins[3][7].

-

Ubiquitination and Degradation of Aux/IAA Repressors: The formation of this complex tags the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome[3].

-

Activation of Auxin Response Genes: The degradation of the Aux/IAA repressors allows for the activation of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes[5].

-

Uncontrolled Growth and Plant Death: The resulting overexpression of these genes leads to a cascade of physiological disruptions, including epinasty (twisting and curling of stems and leaves), uncontrolled cell division and elongation, and ultimately, plant death[3].

Caption: Proposed mechanism of action for this compound as a synthetic auxin herbicide.

Conclusion and Future Directions

This compound is a pyridine derivative with a documented, albeit sparse, history as a chemical intermediate. While specific research on this compound is limited, its structural similarity to a major class of herbicides strongly suggests its potential as a synthetic auxin. The provided synthetic protocol offers a viable route for its preparation, enabling further investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by bioassays to confirm its herbicidal activity and to determine its efficacy and selectivity. Furthermore, its potential as a scaffold in medicinal chemistry, beyond agrochemical applications, remains an unexplored and potentially fruitful area of research. The detailed methodologies and background provided in this guide aim to facilitate such future investigations.

References

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. vdoc.pub [vdoc.pub]

- 3. benchchem.com [benchchem.com]

- 4. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safety and Handling of 4-Chloro-5-methoxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 4-Chloro-5-methoxypicolinic acid (CAS No. 103878-33-7). The information presented is collated from available safety data sheets and chemical supplier information for this compound and structurally similar molecules. It is intended to inform researchers, scientists, and drug development professionals on the appropriate safety measures to be taken when handling this chemical.

GHS Hazard Identification

While a definitive GHS classification for this compound is not consistently available across all sources, data from analogous compounds such as 4-chloropicolinic acid and other substituted picolinic acids suggest the following potential hazards. Users should handle this compound with the caution required for a substance with these potential classifications.

Potential GHS Classification:

-

Acute Toxicity, Oral (Category 4)

-

Skin Corrosion/Irritation (Category 2) [1]

-

Serious Eye Damage/Eye Irritation (Category 2A) [1]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system [2][3]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

Precautionary Statements:

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

-

-

Response:

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[2]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[2]

-

-

Storage:

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

-

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C7H6ClNO3 | [5][6] |

| Molecular Weight | 187.58 g/mol | [5][6] |

| CAS Number | 103878-33-7 | [5][6] |

| Appearance | Solid | [7] |

| Melting Point | 168 - 171 °C (for a related isomer) | [7] |

| Boiling Point | No data available | |

| Solubility | No data available | |

| Oral LD50 | No data available | |

| Dermal LD50 | No data available | |

| Inhalation LC50 | No data available |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. However, standard OECD guidelines for testing of chemicals would be followed for such evaluations. For instance:

-

Acute Oral Toxicity: OECD Test Guideline 423

-

Acute Dermal Toxicity: OECD Test Guideline 402

-

Acute Inhalation Toxicity: OECD Test Guideline 403

-

Skin Irritation/Corrosion: OECD Test Guideline 439 (In Vitro) or 404 (In Vivo)

-

Eye Irritation/Corrosion: OECD Test Guideline 492 (In Vitro) or 405 (In Vivo)

Safe Handling and Storage

Handling:

-

Handle in a well-ventilated place.[8]

-

Wear suitable protective clothing, including gloves and eye/face protection.[3][8]

-

Avoid formation of dust and aerosols.[8]

-

Do not eat, drink, or smoke when using this product.[3]

Storage:

-

Store in a cool, dry, and well-ventilated area.[10]

-

Store away from incompatible materials such as oxidizing agents.[10]

First Aid Measures

-

General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance. Move out of the dangerous area.[1][9]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][12]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water.[13] If skin irritation persists, call a physician.[7]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[10] Remove contact lenses, if present and easy to do. Continue rinsing.[10] If eye irritation persists, get medical advice/attention.[7][10]

-

If Swallowed: Rinse mouth with water.[13] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[13]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][13]

-

Specific Hazards Arising from the Chemical: Hazardous combustion products may include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[7]

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[13]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[7]

Visualized Workflow

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

References

- 1. angenechemical.com [angenechemical.com]

- 2. aksci.com [aksci.com]

- 3. pharmacopoeia.com [pharmacopoeia.com]

- 4. 5470-22-4|4-Chloropicolinic acid|BLD Pharm [bldpharm.com]

- 5. appchemical.com [appchemical.com]

- 6. 103878-33-7|this compound|BLD Pharm [bldpharm.com]

- 7. fishersci.com [fishersci.com]

- 8. targetmol.com [targetmol.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. 170621-86-0|4-Chloro-3-methoxypicolinic acid|BLD Pharm [bldpharm.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. targetmol.com [targetmol.com]

Methodological & Application

Synthesis of 4-Chloro-5-methoxypicolinic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Chloro-5-methoxypicolinic acid, a key intermediate in the development of various pharmaceutical compounds. The outlined procedure is based on established chemical transformations and provides a plausible and efficient pathway for the preparation of this target molecule.

Overview of the Synthetic Strategy

The synthesis of this compound is proposed as a three-step process commencing from the commercially available 2-amino-5-methoxypyridine. The synthetic route involves:

-

Sandmeyer Reaction: Conversion of the amino group of 2-amino-5-methoxypyridine to a bromo group to yield 2-bromo-5-methoxypyridine.

-

Oxidation: Oxidation of the methyl group at the 2-position of an analogous pyridine derivative to a carboxylic acid using a strong oxidizing agent like potassium permanganate. This step is adapted from a known procedure for a similar substrate.

-

Chlorination: Selective chlorination of the resulting 5-methoxypicolinic acid at the 4-position. This step is proposed based on general methods for the chlorination of pyridine rings.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-methoxypyridine

This procedure is adapted from a known method for the synthesis of 2-bromo-5-methoxypyridine from 2-amino-5-methoxypyridine.[1]

Materials:

-

2-Amino-5-methoxypyridine

-

60% Hydrobromic acid

-

Bromine

-

Sodium nitrite

-

Sodium hydroxide

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Dissolve 2-amino-5-methoxypyridine (14.8 g) in 60% hydrobromic acid (150 ml) in a suitable reaction vessel and cool the solution to -10°C in an ice-salt bath.

-

Slowly add bromine (47.47 g) dropwise to the stirred solution.

-

Prepare a solution of sodium nitrite (20.53 g) in water (40 ml) and add it dropwise to the reaction mixture, ensuring the temperature is maintained below -5°C.

-

After the addition is complete, allow the mixture to stir and warm to room temperature over a period of 30 minutes.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of sodium hydroxide (120 g) in water (100 ml) to the reaction mixture.

-

Extract the product from the aqueous layer with diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel using dichloromethane as the eluent to yield 2-bromo-5-methoxypyridine.

Step 2: Synthesis of 5-Methoxypicolinic acid (Proposed)

This proposed step involves a Suzuki coupling to introduce a methyl group, followed by oxidation. For the purpose of this protocol, we will assume the availability of 2-methyl-5-methoxypyridine and proceed with the oxidation step, which is adapted from the oxidation of a similar substrate.[2]

Materials:

-

2-Methyl-5-methoxypyridine (hypothetical intermediate)

-

Potassium permanganate (KMnO₄)

-

Deionized water

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate (EA)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-methyl-5-methoxypyridine in water.

-

Add potassium permanganate (2.5 equivalents) to the solution.

-

Heat the reaction mixture at 80°C for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and adjust the pH to 4 with 10% hydrochloric acid.

-

Filter the mixture through celite to remove manganese dioxide.

-

Extract the filtrate with ethyl acetate.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-methoxypicolinic acid.

Step 3: Synthesis of this compound (Proposed)

This proposed chlorination step is based on general procedures for the chlorination of pyridine rings.

Materials:

-

5-Methoxypicolinic acid

-

Phosphorus oxychloride (POCl₃) or another suitable chlorinating agent

-

Inert solvent (e.g., Dichloromethane)

Procedure:

-

In a reaction vessel protected from moisture, suspend 5-methoxypicolinic acid in an inert solvent such as dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add phosphorus oxychloride (a suitable molar excess) to the suspension.

-

Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Dry the combined organic layers over a drying agent, filter, and concentrate to obtain the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes the expected quantitative data for the key reaction steps. The yield for the proposed steps is estimated based on analogous reactions.

| Step | Reactant | Product | Reagents | Conditions | Yield (%) |

| 1 | 2-Amino-5-methoxypyridine | 2-Bromo-5-methoxypyridine | HBr, Br₂, NaNO₂, NaOH | -10°C to rt | 63%[1] |

| 2 | 2-Methyl-5-methoxypyridine | 5-Methoxypicolinic acid | KMnO₄, H₂O, HCl | 80°C, 3h | ~75% (estimated)[2] |

| 3 | 5-Methoxypicolinic acid | This compound | POCl₃ | Reflux | (Not specified) |

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthetic route for this compound.

References

Application Notes and Protocols for 4-Chloro-5-methoxypicolinic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction